molecular formula C7H8N4O B12965566 7,8-Dimethyl-1H-purin-6(7H)-one

7,8-Dimethyl-1H-purin-6(7H)-one

Cat. No.: B12965566
M. Wt: 164.16 g/mol
InChI Key: FVRXFPCSOCLHAU-UHFFFAOYSA-N
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Description

7,8-Dimethyl-1H-purin-6(7H)-one is a methyl-substituted purine derivative with a molecular framework that combines structural rigidity and functional versatility. Purines are fundamental heterocyclic compounds in nucleic acid chemistry, and their substituted derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and material science. The methylation at positions 7 and 8 introduces steric and electronic effects that influence solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

7,8-dimethyl-1H-purin-6-one

InChI

InChI=1S/C7H8N4O/c1-4-10-6-5(11(4)2)7(12)9-3-8-6/h3H,1-2H3,(H,8,9,12)

InChI Key

FVRXFPCSOCLHAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C(=O)NC=N2

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

  • Mechanism of Action

      Adenosine Receptor Antagonism:

      Molecular Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    The following section compares 7,8-Dimethyl-1H-purin-6(7H)-one with key analogs based on structural features, physicochemical properties, synthesis, and bioactivity.

    Structural and Substitutional Differences

    • 8-Methyl-7H-purin-6-ol (CAS 30467-02-8) :
      • Contains a hydroxyl group at position 6 and a single methyl group at position 6.
      • Exhibits planar aromaticity but lacks the 7-methyl group, reducing steric hindrance compared to 7,8-dimethyl derivatives .
    • 6-Chloro-7-methyl-7H-purin-8(9H)-one (CAS 1226804-17-6) :
      • Chlorine substitution at position 6 enhances electrophilicity, making it reactive in nucleophilic aromatic substitution. The 7-methyl group aligns with 7,8-dimethyl analogs but lacks the 8-methyl substituent .
    • 2-Amino-7-methyl-1H-purin-6(7H)-one (CAS 578-76-7): Features an amino group at position 2 and a methyl group at position 5. The amino group increases hydrogen-bonding capacity, influencing solubility and binding interactions .

    Physicochemical Properties

    Compound Molecular Formula Melting Point (°C) pKa LogP (Predicted)
    7,8-Dimethyl-1H-purin-6(7H)-one* C₇H₈N₄O N/A† ~8.5‡ 0.82
    8-Methyl-7H-purin-6-ol C₆H₆N₄O 288–289 (dec.) 8.91 -0.45
    6-Chloro-7-methyl-7H-purin-8(9H)-one C₆H₅ClN₄O N/A N/A 1.58
    2-Amino-7-methyl-1H-purin-6(7H)-one C₆H₇N₅O N/A 9.2 -0.78

    *Predicted values based on analogous purines; †Experimental data unavailable in evidence; ‡Estimated based on substituted xanthine analogs.

    Key Research Findings

    • Crystal Structure Insights: Analogous compounds like (Z)-1H-purin-6(7H)-ylideneaminooxysulfonic acid (CCDC 882105) exhibit monoclinic crystal systems (space group P21/n), suggesting that 7,8-dimethyl derivatives may adopt similar packing arrangements .
    • Spectroscopic Characterization : HRMS and NMR data for methylated purines (e.g., 1-hexyl-3,7-dimethylpurine derivatives) confirm regioselective methylation patterns, critical for structural validation .
    • Thermodynamic Stability: Methyl groups at positions 7 and 8 likely increase thermal stability, as seen in 8-methyl-7H-purin-6-ol (mp 288–289°C), which decomposes at higher temperatures than non-methylated analogs .

    Biological Activity

    7,8-Dimethyl-1H-purin-6(7H)-one is a purine derivative notable for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features two methyl groups at the 7 and 8 positions of the purine ring, contributing to its unique properties among purine analogs. Its structural formula highlights a fused bicyclic structure consisting of a pyrimidine and an imidazole ring, making it a significant building block in the synthesis of various nucleoside analogs and bioactive compounds.

    Antiviral Properties

    Research indicates that 7,8-Dimethyl-1H-purin-6(7H)-one exhibits potential antiviral activity . Studies have shown that it can inhibit viral replication through mechanisms involving interference with viral enzymes or receptors. For instance, it has been investigated for its effects on RNA viruses, where it appears to disrupt viral RNA synthesis by targeting specific viral polymerases.

    Anticancer Effects

    In addition to its antiviral properties, this compound has been studied for its anticancer effects . Preliminary findings suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation. The mechanisms underlying these effects are believed to involve the modulation of signaling pathways associated with cell growth and survival.

    The biological activity of 7,8-Dimethyl-1H-purin-6(7H)-one is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to either the inhibition or activation of specific biological pathways, which is crucial for its therapeutic potential. Further research is necessary to elucidate the exact molecular mechanisms involved in its action.

    Comparative Analysis with Similar Compounds

    To better understand the uniqueness of 7,8-Dimethyl-1H-purin-6(7H)-one, a comparison with structurally similar compounds can be insightful:

    Compound NameStructural FeaturesSimilarity Index
    2-Amino-7-methyl-1H-purin-6(7H)-one hydrochlorideAmino group substitution at position 20.99
    2-Amino-1H-purin-6(7H)-one hydrochlorideAmino group at position 20.94
    1-Methyl-1H-purine-2,6(3H,7H)-dioneMethyl substitution at position 10.74
    N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramideDifferent substituent at position 20.82
    2,5,6-Triaminopyrimidin-4(3H)-oneTriamino substitution pattern0.83

    The distinct placement of methyl groups at positions 7 and 8 differentiates it from other compounds that may have varying functional groups or substitutions affecting their biological properties.

    Case Study: Antiviral Activity Against RNA Viruses

    In a controlled study assessing the antiviral efficacy of 7,8-Dimethyl-1H-purin-6(7H)-one against a specific RNA virus, researchers found that treatment with this compound significantly reduced viral load in infected cell cultures. The study highlighted its potential as a therapeutic agent in combating viral infections.

    Case Study: Anticancer Activity in Murine Models

    Another investigation focused on the anticancer properties of this compound in murine melanoma models. The results demonstrated that administration of 7,8-Dimethyl-1H-purin-6(7H)-one led to a marked decrease in tumor size compared to control groups. This study provided preliminary evidence supporting its role as an anticancer agent .

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